molecular formula C7H11F3O2 B2999889 Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS No. 136564-76-6; 143484-00-8

Ethyl 2-methyl-4,4,4-trifluorobutyrate

Cat. No.: B2999889
CAS No.: 136564-76-6; 143484-00-8
M. Wt: 184.158
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6) is a fluorinated ester with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol . Structurally, it consists of a butyrate backbone substituted with a methyl group at the second carbon and three fluorine atoms at the terminal (fourth) carbon. This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, owing to the electron-withdrawing trifluoromethyl group, which enhances stability and reactivity . Its applications include serving as a precursor for chiral intermediates in asymmetric catalysis .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZGOFOWCNVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929479
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136564-76-6
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136564-76-6
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Preparation Methods

Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Scientific Research Applications

Applications Overview

  • Pharmaceutical Industry
    • Drug Development : Ethyl 2-methyl-4,4,4-trifluorobutyrate is utilized as an intermediate in synthesizing various pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making them more effective .
    • Bioactive Compounds : The compound's unique properties allow it to be a precursor for bioactive molecules that exhibit significant pharmacological activities.
  • Agrochemicals
    • Pesticide Formulation : Its reactivity and stability make it suitable for developing agrochemicals, particularly in formulating pesticides that require enhanced efficacy against pests .
  • Polymer Production
    • Specialty Polymers : this compound is used in synthesizing high-performance polymers that exhibit improved thermal and chemical resistance. These polymers are essential in industries requiring durable materials .
  • Analytical Chemistry
    • Reagent Use : This compound serves as a reagent in various analytical techniques, aiding in the identification and quantification of substances in complex mixtures .
  • Flavor and Fragrance Industry
    • Formulation of Flavorings : Its unique sensory properties make it valuable in creating flavorings and fragrances, contributing to desirable attributes in consumer products .

Data Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical IndustryIntermediate for drug synthesisEnhances metabolic stability and bioavailability
AgrochemicalsUsed in pesticide formulationIncreased efficacy against pests
Polymer ProductionSynthesis of specialty polymersImproved thermal and chemical resistance
Analytical ChemistryReagent for identification and quantificationAccurate analysis of complex mixtures
Flavor & FragranceUsed in flavoring and fragrance formulationsContributes to desirable sensory attributes

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate for synthesizing novel anti-inflammatory agents. The incorporation of fluorine atoms significantly improved the compounds' potency and selectivity against target enzymes involved in inflammation pathways.

Case Study 2: Agrochemical Applications

Research conducted by Agrochemical Research demonstrated that formulations containing this compound exhibited enhanced effectiveness against resistant pest strains compared to traditional pesticides. The study emphasized the importance of fluorinated compounds in developing next-generation agrochemicals.

Case Study 3: Polymer Innovations

A publication in Polymer Science detailed the development of a new class of fluorinated polymers using this compound as a monomer. These polymers showed remarkable resistance to solvents and high temperatures, making them suitable for aerospace applications.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-Substituted Derivatives

  • Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8):

    • Molecular formula : C₇H₁₁F₃O₃
    • Molecular weight : 200.16 g/mol
    • Boiling point : 180–184°C
    • Density : 1.233 g/cm³
    • Key feature : The hydroxyl group at the third carbon enhances hydrogen bonding, making it suitable for chiral resolutions. It is synthesized via biocatalytic reduction of keto esters with high enantiomeric purity (89% yield) .
  • Ethyl 3-hydroxy-4,4,4-trifluorobutyrate (CAS 372-30-5):

    • Molecular formula : C₆H₉F₃O₃
    • Molecular weight : 186.13 g/mol
    • Key feature : Lacks the methyl group at position 2, reducing steric hindrance. Used in flavor and fragrance industries due to its lower molecular weight .

Halogenated Derivatives

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS MFCD00041540):

    • Molecular formula : C₇H₉ClF₃O₃ (inferred)
    • Boiling point : 67°C
    • Density : 1.39 g/cm³
    • LogP : 1.288
    • Key feature : The chloro substituent increases electrophilicity, making it reactive in nucleophilic substitutions. It has a low flash point (28°C), indicating flammability .
  • Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate (CAS 2024-54-6):

    • Molecular formula : C₇H₁₀BrF₃O₂
    • Molecular weight : 263.05 g/mol
    • Boiling point : 178–180°C
    • Safety : Classified as an irritant (Risk Code R36/37/38) .

Amino-Substituted Derivatives

  • Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS 170804-18-9): Molecular formula: C₆H₁₀F₃NO₂ Molecular weight: 185.14 g/mol Key feature: The amino group enables participation in peptide coupling reactions, useful in prodrug design .

Physicochemical Property Analysis

Compound Name CAS Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) LogP
Ethyl 2-methyl-4,4,4-trifluorobutyrate 136564-76-6 C₇H₁₁F₃O₂ 184.16 N/A N/A N/A
Ethyl 2-methyl-3-hydroxy-4,4,4-TFB† 91600-33-8 C₇H₁₁F₃O₃ 200.16 180–184 1.233 1.73*
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate MFCD00041540 C₇H₉ClF₃O₃ ~233.5 67 1.39 1.288
Ethyl 3-amino-4,4,4-trifluorobutyrate 170804-18-9 C₆H₁₀F₃NO₂ 185.14 N/A N/A N/A

†TFB = trifluorobutyrate; *Predicted value .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl 2-methyl-4,4,4-trifluorobutyrate, and how do reaction conditions impact yield?

  • Answer : A common route involves halogenation of trifluoroacetylacetate derivatives. For example, bromination of Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6) at 0–5°C with bromine in acetic acid yields halogenated intermediates. Reaction parameters such as temperature (optimized at 5–10°C) and stoichiometric ratios (1:1.2 substrate-to-bromine) significantly affect yields, with reported purity >95% after distillation . Alternative pathways include alkylation of fluorinated esters, though yields may vary depending on the electrophile’s reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming trifluoromethyl group integration and chemical shifts (typically δ -60 to -70 ppm for CF3_3) .
  • GC-MS : Used to verify molecular ion peaks (e.g., m/z 198 for C7_7H9_9F3_3O3_3) and assess purity .
  • IR Spectroscopy : Identifies carbonyl stretches (~1740 cm1^{-1}) and C-F vibrations (~1150 cm1^{-1}) .

Q. What safety protocols are required for handling this compound?

  • Answer :

  • GHS Hazards : Flammable liquid (Category 3), skin irritation (Category 3), and acute aquatic toxicity (Category 3) .
  • Handling : Use fume hoods, avoid sparks (flash point: 47°C), and store in flame-proof cabinets at <25°C .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

  • Answer :

  • Catalysis : Lewis acids (e.g., BF3_3-etherate) improve electrophilic substitution in fluorinated systems, reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, increasing yields by ~15% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. What analytical challenges arise in quantifying impurities in this compound, and how are they resolved?

  • Answer :

  • By-Products : Hydrolysis products (e.g., 3-hydroxy derivatives) and dimerization by-products may form. These are detected via HPLC with a C18 column (mobile phase: acetonitrile/water) and quantified against calibration standards .
  • Fluorine-Specific Detection : Use ICP-MS for trace fluorine-containing impurities (<0.1% detection limit) .

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Answer :

  • Electron-Withdrawing Effect : The CF3_3 group increases α-carbon electrophilicity, enhancing reactivity in aldol condensations. However, steric hindrance from the methyl group may reduce nucleophile accessibility .
  • Comparative Studies : Non-fluorinated analogs (e.g., ethyl butyrate) show 30–40% lower reactivity in SN2 substitutions under identical conditions .

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